molecular formula C2H3Cl2I B3344150 1,1-Dichloro-2-iodoethane CAS No. 598-37-8

1,1-Dichloro-2-iodoethane

Cat. No.: B3344150
CAS No.: 598-37-8
M. Wt: 224.85 g/mol
InChI Key: INIVJFOQJKSIQD-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-iodoethane is an organic compound with the molecular formula C2H3Cl2I It is a halogenated ethane derivative, where two chlorine atoms and one iodine atom are attached to the ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dichloro-2-iodoethane can be synthesized through the halogenation of ethane derivatives. One common method involves the reaction of 1,1-dichloroethane with iodine in the presence of a catalyst such as aluminum trichloride. The reaction typically proceeds under mild heating conditions to facilitate the substitution of chlorine with iodine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dichloro-2-iodoethane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by nucleophiles such as hydroxide, amines, or thiols.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium iodide, or amines in polar solvents.

    Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted ethanes where chlorine or iodine is replaced by the nucleophile.

    Elimination Reactions: Formation of alkenes such as ethene.

    Oxidation and Reduction: Formation of alcohols, alkenes, or other reduced or oxidized derivatives.

Scientific Research Applications

1,1-Dichloro-2-iodoethane has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-dichloro-2-iodoethane involves its reactivity towards nucleophiles and bases. The compound’s halogen atoms can be substituted or eliminated under appropriate conditions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

    1,1-Diiodoethane: Similar structure but with two iodine atoms instead of chlorine and iodine.

    1,1-Dichloroethane: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    1,1-Difluoro-2-iodoethane: Contains fluorine atoms, leading to different reactivity and applications.

Uniqueness: 1,1-Dichloro-2-iodoethane is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity patterns. This makes it a versatile reagent in organic synthesis and a valuable compound for various scientific research applications.

Properties

IUPAC Name

1,1-dichloro-2-iodoethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Cl2I/c3-2(4)1-5/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIVJFOQJKSIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631733
Record name 1,1-Dichloro-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-37-8
Record name 1,1-Dichloro-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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